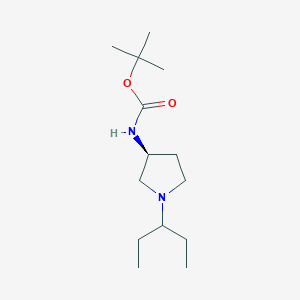

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. It is a functionalized pyrrolidinone, which is a key structural motif in many pharmaceutical compounds due to its relevance in biological systems. The tert-butyl group is a common protecting group in organic synthesis, and the carbamate moiety is often used in drug design for its pharmacokinetic properties.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives has been reported in several studies. For instance, an efficient method for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate was developed, which is a highly functionalized 2-pyrrolidinone used in the synthesis of macrocyclic Tyk2 inhibitors . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives, starting from tert-butyl acetoacetates, amines, and 2-bromoketones, which demonstrates the versatility of tert-butyl esters in pyrrolidine synthesis . Additionally, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and, in some cases, confirmed by X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives are known to participate in a variety of chemical reactions due to their nucleophilic nature. The presence of the tert-butyl group and the carbamate functionality allows for further chemical transformations, such as deprotection or coupling reactions, which can be utilized in the synthesis of more complex molecules. The studies provided do not detail specific reactions for (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate, but the reported syntheses of similar compounds suggest that such molecules can be used as intermediates in the development of pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their functional groups. The tert-butyl group increases steric bulk, which can affect the compound's solubility and reactivity. The carbamate group is known to improve the pharmacokinetic profile of drug molecules. While the specific properties of (S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate are not detailed in the provided papers, the synthesis and characterization of similar compounds provide insights into the handling and potential applications of such molecules in medicinal chemistry .

Applications De Recherche Scientifique

Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have emerged as significant chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The extensive use of enantiopure tert-butanesulfinamide highlights its role in asymmetric N-heterocycle synthesis via sulfinimines, offering access to diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are critical in the development of many natural products and therapeutically applicable compounds, indicating the potential relevance of "(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate" in similar synthetic applications (Philip et al., 2020).

Drug Discovery Applications

The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists in compounds for treating human diseases. Its saturated scaffold is advantageous due to sp3-hybridization, which allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage due to non-planarity. This review elaborates on bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underscoring the significance of compounds like "(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate" in medicinal chemistry (Li Petri et al., 2021).

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-pentan-3-ylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMARACPIAWBSP-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1CC[C@@H](C1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)

![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)